Product packaging for 5-Methyl-5-phenyloxazolidine-2,4-dione(Cat. No.:CAS No. 130689-84-8)

5-Methyl-5-phenyloxazolidine-2,4-dione

Cat. No.: B3009297
CAS No.: 130689-84-8
M. Wt: 191.186
InChI Key: AERVPXQMQIOPCS-UHFFFAOYSA-N
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Description

5-Methyl-5-phenyloxazolidine-2,4-dione ( 130689-84-8) is a high-purity organic compound with the molecular formula C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol . This oxazolidinedione derivative is supplied for laboratory research applications and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic applications in humans or animals. As a member of the oxazolidinedione chemical family, this scaffold is of significant interest in medicinal and organic chemistry research . The compound features a core structure that is a key intermediate in the synthesis of more complex molecules and is valuable for studying structure-activity relationships in drug discovery . Researchers utilize this compound in the development of novel chemical entities, particularly in exploring heterocyclic chemistry and synthesizing potential pharmacologically active molecules . The product is subject to cold-chain transportation to ensure stability and is available from multiple global stock locations to support the needs of the international research community . Researchers can access this compound for investigations into new synthetic methodologies and as a building block for the creation of compounds with potential biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B3009297 5-Methyl-5-phenyloxazolidine-2,4-dione CAS No. 130689-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-5-phenyl-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-10(7-5-3-2-4-6-7)8(12)11-9(13)14-10/h2-6H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERVPXQMQIOPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874156
Record name OXAZOLIDINE24DIONE5METHYL5PHENYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130689-84-8
Record name 5-methyl-5-phenyl-1,3-oxazolidine-2,4-dione
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Advanced Synthetic Methodologies for 5 Methyl 5 Phenyloxazolidine 2,4 Dione and Its Analogues

Traditional and Foundational Synthetic Approaches to Oxazolidine-2,4-diones

Long-standing methods for the synthesis of the oxazolidine-2,4-dione core often rely on the cyclization of functionalized precursors. These foundational techniques, while effective, sometimes necessitate stringent reaction conditions.

Cyclization Reactions Involving α-Hydroxy Ester and Amide Precursors with Urea (B33335) or Isocyanates

A cornerstone in the synthesis of oxazolidine-2,4-diones involves the reaction of α-hydroxy amides or α-hydroxy esters with cyclizing agents like urea or isocyanates. To form a 5,5-disubstituted oxazolidine-2,4-dione such as 5-methyl-5-phenyloxazolidine-2,4-dione, the corresponding α-hydroxy amide, 2-hydroxy-2-phenylpropanamide, serves as a key precursor.

The reaction with an isocyanate, for instance, proceeds via the initial formation of a carbamate (B1207046) intermediate through the reaction of the α-hydroxy group. Subsequent intramolecular cyclization, involving the amide nitrogen attacking the carbonyl of the carbamate moiety, leads to the formation of the heterocyclic ring. This process is often followed by an acid-catalyzed hydrolysis step to yield the final dione (B5365651) product. A similar principle applies to reactions with urea, though typically requiring more forcing conditions. While these methods are fundamental, they can be limited by the need for harsh reactants or conditions.

Hydrolytic Routes from Imino-Oxazolidones and Dialuric Acids

Another established pathway to oxazolidine-2,4-diones is through the hydrolysis of precursor compounds.

Imino-Oxazolidones: The acid-catalyzed hydrolysis of 4-imino-oxazolidin-2-ones represents a viable route to the corresponding oxazolidine-2,4-dione. This transformation involves the conversion of the imino group at the C4 position to a carbonyl group. The mechanism is predicated on the protonation of the imine nitrogen, making the carbon atom susceptible to nucleophilic attack by water. This leads to a tetrahedral intermediate which, upon elimination of ammonia (B1221849) or a primary amine, yields the stable dione structure. Research on the analogous hydrolysis of 4-imino-imidazolidin-2-ones to hydantoins has shown that the reaction proceeds to completion, indicating this is a thermodynamically favorable process. researchgate.net

Dialuric Acids: 5-Substituted dialuric acids (5-hydroxybarbituric acids) are documented as intermediates in the preparation of 5-substituted oxazolidine-2,4-diones. google.com The conversion involves a rearrangement or degradation of the dialuric acid structure under specific conditions to form the five-membered oxazolidine-2,4-dione ring, though detailed mechanisms for this specific transformation are less commonly cited in recent literature compared to other synthetic routes.

Modern Catalytic Strategies in Oxazolidine-2,4-dione Synthesis

Contemporary synthetic chemistry has moved towards developing more efficient, milder, and versatile methods for constructing heterocyclic cores. The use of metal catalysis has been particularly transformative in the synthesis of oxazolidine-2,4-diones and their derivatives.

Metal-Catalyzed Cycloaddition Reactions

Palladium catalysis has enabled novel strategies for the elaboration of pre-formed oxazolidine-2,4-dione rings. A notable example is the sequential intramolecular annulation and intermolecular [3+2] cycloaddition of 5-allenyloxazolidine-2,4-diones. In this process, the 5-allenyloxazolidine-2,4-dione acts as a precursor to a π-allyl palladium zwitterionic intermediate upon decarboxylation. This intermediate can then react with various 1,3-dipoles.

This methodology does not synthesize the oxazolidine-2,4-dione ring itself but rather uses it as a reactive scaffold to build more complex molecular architectures, such as spiroheterocycles, in high yields. The reaction proceeds smoothly under mild conditions and has been successfully applied to a range of dipoles including nitrile N-oxides and azomethine imines.

Table 1: Palladium-Catalyzed Cycloaddition of 5-Allenyloxazolidine-2,4-diones with Dipoles This table is interactive and can be sorted by clicking on the headers.

5-Allenyloxazolidine-2,4-dione Precursor Dipole Resulting Product Class Yield (%)
N-Ts-5-allenyloxazolidine-2,4-dione Nitrile N-oxide Spiro-isoxazoline-oxazolidinone High
N-Bs-5-allenyloxazolidine-2,4-dione Azomethine imine Spiro-pyrazolidine-oxazolidinone High
N-Ts-5-allenyloxazolidine-2,4-dione Nitrilimine Spiro-pyrazoline-oxazolidinone High
N-Ts-5-allenyloxazolidine-2,4-dione Barbiturate-derived alkene Spirobarbiturate-γ-lactam Excellent

Data synthesized from studies on palladium-catalyzed annulations.

A significant advancement in green chemistry is the use of carbon dioxide (CO₂) as a C1 building block. Silver-catalyzed reactions have been developed for the synthesis of oxazolidine-2,4-diones from propargylic amides and CO₂. This method is advantageous due to its use of an abundant, non-toxic, and inexpensive carbon source under mild, base-free conditions.

In this reaction, a silver catalyst, such as silver acetate, activates the alkyne moiety of the propargylic amide. This facilitates a nucleophilic attack from the amide nitrogen onto a molecule of CO₂, forming a carbamate intermediate. Subsequent intramolecular cyclization onto the activated alkyne yields the oxazolidine-2,4-dione product. The methodology is applicable to a variety of aryl- and alkyl-substituted propargylic amides, affording the desired products in high yields.

Table 2: Silver-Catalyzed Synthesis of Oxazolidine-2,4-diones from Propargylic Amides and CO₂ This table is interactive and can be sorted by clicking on the headers.

Propargylic Amide Substrate (Substituent) Catalyst System Conditions Product Yield (%)
N-(3-phenylprop-2-yn-1-yl)benzamide AgOAc (10 mol%) CO₂ (1 atm), 25°C 5-(phenylethynyl)oxazolidine-2,4-dione derivative High
N-(3-(p-tolyl)prop-2-yn-1-yl)benzamide AgOAc (10 mol%) CO₂ (1 atm), 25°C 5-((p-tolyl)ethynyl)oxazolidine-2,4-dione derivative High
N-(1-phenylprop-2-yn-1-yl)benzamide AgOAc (10 mol%) CO₂ (1 atm), 25°C This compound analogue High
N-(non-2-yn-1-yl)benzamide AgOAc (10 mol%) CO₂ (1 atm), 25°C 5-(hept-1-yn-1-yl)oxazolidine-2,4-dione derivative High

Data represents typical findings from research on silver-catalyzed CO₂ incorporation.

Organocatalytic Asymmetric Synthesis for Chiral Oxazolidine (B1195125) Derivatives

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral heterocycles, including oxazolidine derivatives. These methods offer a metal-free alternative to traditional catalysis, often providing high levels of stereocontrol.

A significant approach involves the use of bifunctional organocatalysts, such as quinine-derived squaramides, to promote cascade reactions. For instance, the asymmetric synthesis of spirooxindole embedded oxazolidines has been achieved through a domino reaction between isatin-derived N-Boc ketimines and γ-hydroxyenones. rsc.org This process, catalyzed by a quinine-derived bifunctional squaramide, proceeds via hemiaminal formation followed by an aza-Michael reaction. rsc.org Similarly, hydroquinine-derived bifunctional squaramides have been successfully employed in the synthesis of pyrazolinone-embedded oxazolidines from pyrazolinone ketimines and γ-hydroxyenones, affording products in good to excellent yields with high enantioselectivity. rsc.org

Another strategy involves a hemiaminal-oxa-Michael cascade reaction. The first organocatalytic asymmetric synthesis of 2,5-disubstituted oxazolidines was developed using a quinine-derived bifunctional squaramide catalyst. researchgate.net This reaction, between N-tosyl aminomethyl enones and aldehydes, provides the desired oxazolidines with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (>20:1 dr). researchgate.net

Furthermore, chiral magnesium phosphate (B84403) has been identified as an efficient catalyst for the asymmetric one-pot synthesis of chiral 1,3-oxazolidines. acs.org This method involves the enantioselective addition of alcohols to imines to form hemiaminal intermediates, which then undergo intramolecular cyclization under mild basic conditions to yield the final products in high yields and with excellent enantioselectivities. acs.orgorganic-chemistry.org

Catalyst SystemReaction TypeKey FeaturesStereoselectivity
Quinine-derived bifunctional squaramideDomino hemiaminal formation/aza-Michael reactionSynthesis of spirooxindole and pyrazolinone embedded oxazolidinesHigh enantioselectivity
Quinine-derived bifunctional squaramideHemiaminal-oxa-Michael cascadeSynthesis of 2,5-disubstituted oxazolidinesUp to 99% ee, >20:1 dr
Chiral magnesium phosphateOne-pot enantioselective addition/intramolecular cyclizationSynthesis of chiral 1,3-oxazolidinesHigh yields and excellent enantioselectivities

Hypervalent Iodine-Mediated Oxidative Cyclization of Acrylamide (B121943) N-Carbamates

A metal-free approach for the synthesis of 5,5-disubstituted oxazolidine-2,4-diones involves the oxidative cyclization of acrylamide N-carbamates mediated by hypervalent iodine reagents. nsf.gov This methodology provides a direct route to the oxazolidine-2,4-dione core through the formation of a C-O bond. figshare.comacs.orgnih.gov

In a typical procedure, an N-Boc-acrylamide is treated with (diacetoxyiodo)benzene (B116549) in acetic acid at elevated temperatures. nsf.gov The reaction proceeds in moderate to excellent yields and is applicable to a range of N-substituted acrylamides. nsf.gov A notable feature of this reaction is its diastereospecificity when using substrates like N-Boc-2,3-dimethylacrylamides. nsf.govfigshare.com Furthermore, in the case of an N-Boc-2-phenylacrylamide, the reaction proceeds with phenyl migration to generate a 5-acetoxy-5-benzyloxazolidine-2,4-dione. nsf.govnih.govresearchgate.net

This method represents an efficient and environmentally benign alternative to transition metal-catalyzed processes for the construction of the 5,5-disubstituted oxazolidine-2,4-dione scaffold. nsf.gov

ReagentSubstrateProductKey Outcome
(Diacetoxyiodo)benzeneN-Boc-acrylamides5,5-Disubstituted oxazolidine-2,4-dionesMetal-free C-O bond formation
(Diacetoxyiodo)benzeneN-Boc-2,3-dimethylacrylamidesDiastereomerically pure oxazolidine-2,4-dionesDiastereospecific cyclization
(Diacetoxyiodo)benzeneN-Boc-2-phenylacrylamide5-Acetoxy-5-benzyloxazolidine-2,4-dionePhenyl migration

Multicomponent Reaction (MCR) Approaches to Oxazolidine-2,4-dione Cores

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecular architectures. nih.govnih.gov Several MCR strategies have been developed for the synthesis of oxazolidine-2,4-dione cores.

One such approach involves a three-component cyclization reaction that utilizes carbon dioxide as a C1 source. researchgate.net A tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization, provides a novel route to various oxazolidine-2,4-diones under mild, transition-metal-free conditions, using atmospheric CO2. rsc.org

The Passerini and Ugi reactions are classic examples of MCRs that can be adapted for the synthesis of heterocyclic scaffolds. nih.gov While not directly yielding the oxazolidine-2,4-dione core in their canonical form, modifications and subsequent transformations of the MCR adducts can lead to the desired heterocycle. The flexibility and high throughput nature of MCRs make them highly attractive for the rapid generation of libraries of substituted oxazolidine-2,4-diones for biological screening. nih.govrsc.org

Stereoselective Synthesis of Chiral Oxazolidine-2,4-diones

The synthesis of enantiomerically pure oxazolidine-2,4-diones is of paramount importance, particularly for their application as chiral auxiliaries and as potential therapeutic agents.

Asymmetric Cyclization Techniques and Ligand Design

The development of asymmetric cyclization techniques is central to the stereoselective synthesis of chiral oxazolidine-2,4-diones. The design of chiral ligands for metal-catalyzed reactions and the use of chiral organocatalysts are key strategies in this endeavor. rsc.orgnih.govresearchgate.net

Chiral 1,3-oxazolidine ligands themselves have been shown to be effective in a variety of asymmetric transformations, highlighting the potential for autoregulation and amplification of chirality in these systems. rsc.orgnih.gov The rigid and tunable structure of the oxazolidine framework allows for the creation of a diverse array of ligands for asymmetric catalysis. rsc.orgnih.gov

Copper(II)/bisoxazoline (BOX) catalyst systems have demonstrated high enantioselectivity in asymmetric cycloaddition reactions. nih.gov For example, the reaction of vinyl azides with unsaturated ketone esters, catalyzed by a Cu(II)/t-Bu-BOX complex, can yield chiral cyclic azides with up to 98% ee. nih.gov Such strategies could potentially be adapted for the asymmetric synthesis of oxazolidine-2,4-dione precursors.

Utilization of Oxazolidine-2,4-dione Frameworks as Chiral Auxiliaries in Asymmetric Transformations

Chiral oxazolidinones, particularly the Evans' auxiliaries, are widely recognized for their reliability in controlling stereochemistry in a variety of asymmetric transformations. rsc.orgresearchgate.net These frameworks serve as effective chiral auxiliaries in reactions such as asymmetric alkylation, aldol (B89426) reactions, and Diels-Alder reactions. rsc.orgwilliams.edu

The chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then subjected to a diastereoselective transformation. williams.edu For example, the enolate of an N-acyl oxazolidinone can be alkylated with high diastereoselectivity, with the stereochemical outcome dictated by the chiral auxiliary. rsc.org Subsequent cleavage of the auxiliary, which can often be recycled, affords the enantiomerically enriched product. williams.edu

New chiral 4-substituted 5,5-diethyl oxazolidin-2-ones have been synthesized from readily available amino acids and have shown potential as effective chiral auxiliaries. nih.gov Furthermore, the development of polymer-supported Evans'-type oxazolidin-2-ones allows for their use in solid-phase asymmetric synthesis, facilitating product purification and auxiliary recovery. bath.ac.uk

Novel Precursor Chemistry and Functional Group Interconversions for Ring Formation

The development of novel precursors and efficient functional group interconversions is crucial for expanding the scope and utility of methods for synthesizing oxazolidine-2,4-diones.

The aforementioned hypervalent iodine-mediated oxidative cyclization of N-Boc-acrylamides is a prime example of novel precursor chemistry, providing a direct entry into the 5,5-disubstituted oxazolidine-2,4-dione ring system. nsf.gov

The synthesis of oxazolidinethiones from β-amino alcohols and thiophosgene, followed by their ring-opening reactions, represents a versatile strategy for functional group interconversion. psu.edu These oxazolidinethiones can be N-protected and subsequently reacted with nucleophiles to open the heterocyclic ring, providing access to a range of functionalized acyclic compounds. psu.edu

Other novel approaches to the oxazolidinone ring include the microwave-assisted synthesis from urea and ethanolamine, and the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides. organic-chemistry.org Additionally, the iodocyclocarbamation of N-allylated N-aryl carbamates provides a route to 3-aryl-5-(iodomethyl)oxazolidin-2-ones, which are useful intermediates for further synthetic elaboration. organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 5 Methyl 5 Phenyloxazolidine 2,4 Dione

Ring-Opening Reactions and Derivatization Pathways

The stability of the oxazolidine-2,4-dione ring is susceptible to nucleophilic attack, particularly under hydrolytic conditions. The presence of two electrophilic carbonyl carbons (at C-2 and C-4) makes the ring prone to cleavage by strong nucleophiles. This reactivity is analogous to that of related heterocyclic systems like oxazolones and oxazolidinethiones. psu.eduresearchgate.net

The most common ring-opening reaction is hydrolysis, typically promoted by acid or base, which cleaves the ester and amide linkages within the ring. Basic hydrolysis, for instance, would involve nucleophilic attack by a hydroxide (B78521) ion at one of the carbonyl carbons, leading to the formation of an intermediate that subsequently undergoes ring cleavage to yield α-hydroxy-α-phenylpropanoic acid derivatives. Similarly, reaction with other nucleophiles like amines (aminolysis) or alcohols (alcoholysis) can lead to the formation of corresponding amides and esters, respectively. These derivatization pathways provide a route to convert the cyclic structure into various acyclic functionalized molecules.

Table 1: Potential Products from Nucleophilic Ring-Opening of 5-Methyl-5-phenyloxazolidine-2,4-dione

Nucleophile (Reagent)Potential Reaction TypeMajor Acyclic Product
H₂O / H⁺ or OH⁻Hydrolysis2-Hydroxy-2-phenylpropanoic acid
R-NH₂ (Primary Amine)AminolysisN-alkyl-2-hydroxy-2-phenylpropanamide
R-OH / H⁺ or RO⁻AlcoholysisAlkyl 2-hydroxy-2-phenylpropanoate

Functionalization Chemistry of the Oxazolidine-2,4-dione Ring

The nitrogen atom at the N-3 position of the oxazolidine-2,4-dione ring possesses an acidic proton. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized nitrogen anion. This anion is a potent nucleophile and can readily react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation and N-acylation reactions, respectively. rsc.org

These reactions are fundamental for modifying the properties of the molecule and for synthesizing a wide array of N-substituted derivatives. For example, N-acylation introduces an acyl group onto the nitrogen, a common strategy in the synthesis of complex molecules. A similar reactivity pattern is observed in the structurally related imidazolidine-2,4-diones, where the N-H group can be readily functionalized. For instance, 5-methyl-5-phenylimidazolidine-2,4-dione reacts with sulfonyl chlorides in the presence of a base to yield N-sulfonylated products. nih.gov

Table 2: Examples of N-Functionalization Reactions

ReagentReaction TypeProduct Class
Methyl Iodide (CH₃I)N-Alkylation3,5-Dimethyl-5-phenyloxazolidine-2,4-dione
Acetyl Chloride (CH₃COCl)N-Acylation3-Acetyl-5-methyl-5-phenyloxazolidine-2,4-dione
4-Methoxybenzene sulfonyl chlorideN-Sulfonylation3-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenyloxazolidine-2,4-dione

The C-5 position of this compound is a quaternary carbon, meaning it is bonded to four other non-hydrogen atoms (the ring oxygen, the ring carbon C-4, a methyl group, and a phenyl group). Due to this steric hindrance and the absence of a leaving group, direct nucleophilic substitution at the C-5 position of the pre-formed ring is not a feasible reaction pathway.

Modifications and the introduction of substituents at the C-5 position are achieved during the synthesis of the heterocyclic ring itself. The identity of the groups at C-5 is determined by the choice of the starting materials. The synthesis of related hydantoins (imidazolidine-2,4-diones), for example, often starts from α-amino acids. mdpi.comnih.gov To synthesize this compound, a precursor such as 2-amino-2-phenylpropanoic acid or a related derivative would be required, which already contains the desired methyl and phenyl groups at the α-carbon that will become the C-5 position of the final heterocyclic product.

Intramolecular Rearrangement Mechanisms (e.g., Phenyl Migration during Oxidative Cyclization)

Intramolecular rearrangements can be a key step in the formation of oxazolidinedione and related hydantoin (B18101) structures. A prominent example is the pinacol-type rearrangement observed during the synthesis of the structurally similar compound Phenytoin (5,5-diphenylimidazolidine-2,4-dione). bepls.com This reaction involves the condensation of benzil (B1666583) and urea (B33335), which proceeds through an intermediate that undergoes an acid-catalyzed rearrangement. bepls.com This rearrangement involves a 1,2-phenyl shift, where a phenyl group migrates to an adjacent electron-deficient carbon, leading to the formation of the stable 5,5-disubstituted hydantoin ring system. bepls.com

While not a reaction of this compound, this mechanism illustrates how phenyl migration is integral to constructing the C-5 diaryl or alkyl/aryl substitution pattern found in this class of compounds. Similar radical-mediated phenyl migrations have also been explored in other synthetic contexts to create complex molecular scaffolds. researchgate.net

Nucleophilic and Electrophilic Reactivity Profiles of the Dione (B5365651) System

The this compound molecule exhibits both nucleophilic and electrophilic characteristics, making it a versatile participant in chemical reactions.

Electrophilic Profile : The primary electrophilic centers are the two carbonyl carbons (C-2 and C-4). These carbons are electron-deficient due to the polarization of the carbon-oxygen double bonds and are susceptible to attack by nucleophiles. As discussed in Section 3.1, this electrophilicity is the basis for the ring-opening reactions when treated with strong nucleophiles like hydroxides or amines.

Nucleophilic Profile : The main nucleophilic site is the nitrogen atom at the N-3 position. While the lone pair on the nitrogen is delocalized by the adjacent carbonyl groups, deprotonation with a base generates a potent nucleophilic anion. This anion is responsible for the N-alkylation and N-acylation reactions detailed in Section 3.2.1. The carbonyl oxygens also possess lone pairs and can act as weak nucleophiles or, more commonly, as proton acceptors (bases) in acidic media. The regioselectivity of reactions with ambident electrophiles can depend on factors like the hardness or softness of the electrophilic atom. mdpi.com

Table 3: Reactivity Profile of this compound

SiteCharacterTypical Reactions
C-2 and C-4 Carbonyl CarbonsElectrophilicNucleophilic Acyl Attack (leading to ring-opening)
N-3 Nitrogen (deprotonated)NucleophilicN-Alkylation, N-Acylation, N-Sulfonylation
Carbonyl OxygensNucleophilic / BasicProtonation, Coordination to Lewis Acids

Reaction Mechanisms Probed by Kinetic and Isotopic Studies

Detailed mechanistic studies involving kinetic analysis or isotopic labeling for this compound are not extensively reported in the literature. However, these methods are powerful tools for elucidating reaction pathways in related systems.

Kinetic Studies : Kinetic experiments could be designed to understand the mechanisms of its key reactions. For example, by monitoring the rate of N-alkylation under varying concentrations of the substrate, base, and alkylating agent, the reaction order with respect to each component could be determined. This would help to confirm whether the reaction proceeds via an SN2 mechanism and to identify the rate-determining step, such as the initial deprotonation or the subsequent nucleophilic attack.

Isotopic Studies : Isotopic labeling provides an unambiguous way to track the fate of atoms during a reaction. The use of stable isotope-labeled compounds is established for metabolic and pharmacokinetic studies of related molecules. medchemexpress.com For mechanistic investigation, one could synthesize this compound with an ¹⁸O label in one of the carbonyl groups. Subsequent hydrolysis and analysis of the product distribution by mass spectrometry would reveal which carbonyl group (the C-2 "carbonate" or C-4 "amide") is preferentially attacked. Similarly, studying the kinetic isotope effect (KIE) by replacing the N-H proton with deuterium (B1214612) (N-D) could provide insight into the role of proton transfer in the rate-determining steps of base-catalyzed reactions.

Advanced Structural Elucidation and Conformational Analysis of 5 Methyl 5 Phenyloxazolidine 2,4 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of 5-Methyl-5-phenyloxazolidine-2,4-dione. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

While a fully assigned experimental spectrum for this compound is not available in the cited literature, a predicted assignment can be derived from established chemical shift principles and data from analogous structures.

1D NMR Analysis:

¹H NMR: The proton spectrum is expected to show distinct signals for the methyl group, the aromatic protons of the phenyl ring, and the N-H proton. The methyl group (CH₃) at the C5 position, being attached to a quaternary carbon, would appear as a singlet. The five protons of the phenyl group would appear in the aromatic region (typically 7.0-8.0 ppm), with their multiplicity depending on the electronic environment and coupling between them. The N-H proton would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon spectrum would show signals for the quaternary C5 carbon, the methyl carbon, the two carbonyl carbons (C2 and C4), and the carbons of the phenyl ring. The carbonyl carbons are expected at the downfield end of the spectrum (150-180 ppm), with potentially distinct shifts for the C2 (urethane-like) and C4 (imide-like) carbonyls.

Predicted NMR Data for this compound

This table represents predicted chemical shifts. Experimental values may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ ~1.8 (s, 3H) ~25
C5 - ~65
Phenyl-H (ortho) ~7.5 (m, 2H) ~125
Phenyl-H (meta) ~7.4 (m, 2H) ~129
Phenyl-H (para) ~7.3 (m, 1H) ~128
Phenyl-C (ipso) - ~138
NH Variable (br s, 1H) -
C2=O - ~155

2D NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. In this molecule, it would primarily show the coupling network within the phenyl ring, confirming the ortho, meta, and para proton relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the methyl proton signal to the methyl carbon, and each aromatic proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across quaternary carbons. Key correlations would be expected from the methyl protons (CH₃) to the quaternary C5 and from the ortho-protons of the phenyl ring to C5. Furthermore, correlations from the N-H proton to the C2 and C4 carbonyl carbons would confirm the dione (B5365651) ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between atoms that are close in space. This would reveal through-space proximity between the methyl protons and the ortho-protons of the phenyl group, providing insight into the molecule's preferred conformation in solution.

As this compound possesses a single stereocenter at the C5 position, it exists as a pair of enantiomers (R and S). Standard NMR techniques cannot distinguish between enantiomers. However, NMR can be used for stereochemical determination in two key ways:

Diastereomeric Derivatization: Reacting the racemic mixture with a chiral derivatizing agent would create a pair of diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification and, potentially, the assignment of absolute configuration by comparing the data to known standards.

Chiral Solvating Agents or Shift Reagents: The addition of a chiral solvating agent or a chiral lanthanide shift reagent to the NMR sample can induce a differential chemical shift in the signals of the R and S enantiomers, allowing for the determination of enantiomeric excess (ee).

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry provides two critical pieces of information: the exact molecular weight and the fragmentation pattern, which offers clues about the molecule's structure.

Exact Mass Determination: High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can determine the molecular mass with high precision. For this compound (C₁₀H₉NO₃), the calculated exact mass of the neutral molecule is 191.0582 g/mol . HRMS would confirm this elemental composition.

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The resulting mass spectrum is a fingerprint of the molecule's structure.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion Formula Notes
191 [M]⁺ [C₁₀H₉NO₃]⁺ Molecular Ion
176 [M - CH₃]⁺ [C₉H₆NO₃]⁺ Loss of the methyl radical
114 [M - C₆H₅]⁺ [C₄H₄NO₃]⁺ Loss of the phenyl radical
105 [C₆H₅CO]⁺ [C₇H₅O]⁺ Benzoyl cation, a common fragment for phenyl ketones

The fragmentation would likely be initiated by cleavage of the bonds adjacent to the stable phenyl group or the methyl group at the C5 position. Subsequent loss of neutral molecules like carbon monoxide (CO) or carbon dioxide (CO₂) from the dione ring is also a probable fragmentation pathway.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry

A successful crystallographic analysis would provide:

Unambiguous Stereochemistry: It would definitively confirm the covalent structure and the relative arrangement of atoms. For a single crystal grown from an enantiomerically pure sample, it would determine the absolute R or S configuration.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into bond orders and ring strain.

Conformational Details: The exact conformation of the oxazolidine (B1195125) ring (e.g., envelope or twisted) and the rotational orientation of the phenyl group relative to the heterocyclic ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any hydrogen bonding (involving the N-H group and carbonyl oxygens) or π-stacking interactions between phenyl rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of the functional groups present.

The key vibrational modes for this compound would include:

N-H Stretch: A moderate to sharp absorption in the region of 3200-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be just below 3000 cm⁻¹.

C=O Stretches: This is the most characteristic region. The two carbonyl groups are in different chemical environments (one is part of a carbamate (B1207046), the other an imide). This would likely give rise to two distinct, strong absorption bands, typically in the range of 1700-1800 cm⁻¹. The asymmetric and symmetric stretches of this dione system would be prominent.

C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O and C-N Stretches: These single bond stretches would appear in the fingerprint region (1000-1300 cm⁻¹).

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Functional Group Type of Vibration
~3300 N-H Stretch
3100-3000 Aromatic C-H Stretch
2990-2850 Aliphatic C-H Stretch
~1780 C=O (Imide) Asymmetric Stretch
~1720 C=O (Carbamate) Symmetric Stretch
1600, 1480 Aromatic C=C Stretch

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations and the aromatic ring modes.

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, its enantiomers will interact differently with plane-polarized light. Chiroptical techniques are essential for studying its stereochemistry.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The two enantiomers of this compound would produce CD spectra that are mirror images of each other, with positive Cotton effects for one enantiomer corresponding to negative effects for the other.

This technique is primarily used for:

Enantiomeric Purity Assessment: The magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess (ee). By comparing the measured spectrum to that of a known pure enantiomer, the enantiomeric purity of a sample can be accurately determined.

Assignment of Absolute Configuration: By comparing the experimental CD spectrum to spectra predicted by computational methods (like time-dependent density functional theory, TD-DFT), it is often possible to assign the absolute (R or S) configuration to a specific enantiomer. Although literature indicates that CD studies have been performed on this molecule, the specific spectral data was not available in the search results.

Computational Chemistry and Theoretical Characterization of 5 Methyl 5 Phenyloxazolidine 2,4 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. biointerfaceresearch.com DFT methods are employed to determine the molecule's optimized geometry, electronic properties, and spectroscopic parameters. An extensive computational investigation can be performed using ab initio calculations by employing DFT. biointerfaceresearch.com For a molecule like 5-Methyl-5-phenyloxazolidine-2,4-dione, a common approach involves using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to achieve reliable results. nih.gov

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles that define its shape. The phenyl ring and the oxazolidinedione ring are expected to be non-planar relative to each other to minimize steric hindrance.

ParameterOptimized Value
C-C (phenyl ring avg.)~1.39 Å
C-N (amide)~1.38 Å
C=O (carbonyl)~1.22 Å
C-O (ether)~1.36 Å
C-C (methyl)~1.53 Å
O-C-N (angle)~110°
C-N-C (angle)~115°

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar structures. Actual values would be generated from a specific DFT calculation.

Following optimization, the electronic structure is analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is likely localized on the electron-rich phenyl ring, while the LUMO may be distributed across the electron-deficient carbonyl groups of the oxazolidinedione ring.

OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV

Note: The data in this table is illustrative and represents typical values expected from DFT calculations. The specific energies would be determined by the chosen functional and basis set.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. mdpi.com In the MEP map of this compound, negative potential (typically colored red) would be concentrated around the electronegative oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton, making it a potential site for nucleophilic interaction. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structure validation.

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the isotropic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical shifts can be correlated with experimental spectra to aid in signal assignment. For instance, the calculation would predict a distinct singlet for the methyl protons and complex aromatic signals for the phenyl protons. The quaternary carbon at the 5-position would be predicted at a characteristic downfield shift in the ¹³C NMR spectrum. mdpi.com

Infrared (IR): Vibrational frequency calculations using DFT can predict the IR spectrum. By analyzing the vibrational modes, specific absorption bands can be assigned to the stretching and bending of functional groups. For this compound, strong absorptions would be predicted for the two carbonyl (C=O) stretching vibrations, typically in the 1700-1800 cm⁻¹ region. Other key predicted vibrations would include C-N stretching, C-O stretching, and aromatic C-H stretching. mdpi.com

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch~3300
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Aliphatic)~2950
C=O Stretch (Asymmetric)~1780
C=O Stretch (Symmetric)~1710
C-N Stretch~1400
C-O-C Stretch~1250

Note: This table contains representative data. Calculated frequencies are often scaled by a factor (e.g., 0.964) to better match experimental values. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov The calculations for this compound would likely predict π → π* transitions associated with the phenyl ring and n → π* transitions involving the carbonyl groups.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the molecule's behavior over time at a given temperature. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com For this compound, an MD simulation would reveal the flexibility of the molecule, particularly the rotational freedom of the phenyl group relative to the oxazolidinedione ring. nih.gov By simulating the molecule in a solvent, one can explore the conformational landscape, identify the most populated conformations, and understand how intermolecular interactions with the solvent influence its dynamic structure. researchgate.netresearchgate.net

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surface for chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such as its synthesis or subsequent derivatization, computational methods can be used to propose and evaluate possible mechanisms. uv.es By calculating the activation energies (the energy difference between the reactant and the transition state), the most favorable reaction pathway can be determined. For example, a study on the formation of oxazolidinones from aminoalcohols explored SN1 versus SN2 mechanisms using DFT, demonstrating the power of this approach to distinguish between competing pathways. uv.es

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context (e.g., for catalyst design, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate a molecule's structural or physicochemical properties with a specific activity. While often used in drug design, QSAR can also be applied in a purely chemical context, such as catalyst design. mdpi.com For this compound, if used as a chiral ligand or catalyst, a QSAR model could be developed. This would involve:

Synthesizing a series of derivatives with varied substituents.

Calculating a range of molecular descriptors for each derivative using DFT (e.g., HOMO/LUMO energies, MEP values, steric parameters).

Measuring the catalytic performance (e.g., reaction rate, enantiomeric excess) of each derivative in a target reaction.

Building a statistical model that correlates the calculated descriptors with the observed catalytic activity.

Such a model could then be used to predict the efficacy of new, unsynthesized derivatives, thereby guiding the design of more effective catalysts. mdpi.com

Studies on Intermolecular Interactions and Self-Assembly

As of the current body of scientific literature, detailed computational studies focusing specifically on the intermolecular interactions, crystal packing, and self-assembly of this compound are not extensively available. While computational methods are widely used to explore non-covalent interactions that govern the formation of supramolecular structures, specific research applying these techniques to this compound has not been published.

Theoretical investigations in this area would typically involve the analysis of a known crystal structure to understand how individual molecules arrange themselves in the solid state. This is often complemented by computational techniques such as Hirshfeld surface analysis, which quantifies different types of intermolecular contacts, and quantum chemical calculations to determine the energies of these interactions. Such studies provide insight into the forces driving self-assembly, including hydrogen bonds, π-π stacking, and van der Waals forces.

In the absence of specific studies on this compound, a general theoretical framework can be described. The molecule possesses several key features that would be expected to dictate its intermolecular interactions:

Hydrogen Bond Donors and Acceptors: The nitrogen atom in the oxazolidine (B1195125) ring can act as a hydrogen bond donor, while the two carbonyl oxygen atoms are potential hydrogen bond acceptors. These sites are primary drivers for forming defined, stable intermolecular connections.

Aromatic Ring: The phenyl group provides a site for π-π stacking interactions, where two aromatic rings arrange in either a face-to-face or offset configuration, contributing to the stability of the assembled structure.

Dipole Moment: The presence of polar carbonyl groups creates a significant molecular dipole moment, leading to dipole-dipole interactions that would influence the orientation of molecules relative to one another.

A comprehensive computational study would typically calculate the interaction energies for various possible dimers and larger clusters of this compound to identify the most stable arrangements. These theoretical findings are crucial for understanding polymorphism (the ability of a solid to exist in multiple crystalline forms) and for designing new materials with specific properties. However, such specific data and detailed findings for this compound are not currently available in published research.

Applications of 5 Methyl 5 Phenyloxazolidine 2,4 Dione in Advanced Organic Synthesis

As a Fundamental Building Block for Complex Chemical Structures

The oxazolidinone scaffold is widely recognized for its role as a chiral auxiliary in asymmetric synthesis, a strategy that temporarily incorporates a chiral unit into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com Chiral auxiliaries, such as those derived from 5-Methyl-5-phenyloxazolidine-2,4-dione, are instrumental in guiding the formation of a specific stereoisomer, which is a critical challenge in the synthesis of complex organic molecules. wikipedia.org

The substituents at the C4 and C5 positions of the oxazolidinone ring play a crucial role in directing the stereoselective course of reactions. wikipedia.org In the case of this compound, the phenyl and methyl groups at the C5 position create a specific chiral environment. When this molecule is N-acylated, the resulting imide can undergo various diastereoselective transformations. The steric hindrance provided by the C5 substituents directs the approach of incoming reagents to the alpha-carbon of the acyl group from the less hindered face, leading to a high degree of stereocontrol.

Key stereoselective transformations where oxazolidinone auxiliaries have been successfully employed include:

Aldol (B89426) Reactions: Directing the formation of stereocenters during the creation of carbon-carbon bonds. wikipedia.org

Alkylation Reactions: Controlling the stereochemistry of alkyl group introduction. wikipedia.org

Diels-Alder Reactions: Influencing the facial selectivity in cycloaddition reactions. wikipedia.orgrsc.org

After the desired stereocenter has been established, the chiral auxiliary can be cleaved from the molecule and potentially recovered for reuse, making it an efficient and valuable tool in multi-step syntheses. wikipedia.org The (4S,5R) configuration is noted as a particularly relevant stereoisomer in the context of its utility in synthesis. cymitquimica.com

Table 1: Key Asymmetric Reactions Utilizing the Oxazolidinone Scaffold
Reaction TypeRole of the Oxazolidinone AuxiliaryTypical Outcome
Aldol AdditionControls the stereochemistry of the newly formed hydroxyl and methyl centers.High diastereoselectivity for syn or anti aldol adducts.
AlkylationDirects the approach of an electrophile to one face of the enolate.Formation of a single enantiomer of the alkylated product.
Diels-Alder CycloadditionInfluences the endo/exo selectivity and the facial selectivity of the dienophile.High diastereomeric excess in the resulting cycloadduct.

Precursor Role in the Synthesis of Other Heterocyclic and Carbonyl Compounds

The this compound ring is not only a carrier of stereochemical information but also a reactive entity that can be chemically transformed into other valuable structures. Its utility as a precursor stems from the susceptibility of the heterocyclic ring to undergo cleavage and rearrangement reactions, providing access to a variety of other compound classes.

Ring-opening reactions of the oxazolidinedione core can be initiated by nucleophiles, leading to the formation of acyclic structures containing multiple functional groups. For instance, hydrolysis or aminolysis can cleave the ester and amide bonds within the ring, yielding α-hydroxy-α-phenylpropanoic acid derivatives or their corresponding amides. These highly functionalized, chiral molecules can then serve as starting materials for the synthesis of other complex targets. Research on related five-membered heterocycles, such as oxazolidinethiones and oxazolones, has demonstrated the feasibility of nucleophilic ring-opening reactions to generate new functionalized molecules. psu.eduresearchgate.net

Furthermore, the oxazolidine-2,4-dione scaffold is structurally related to other important heterocyclic systems like imidazolidine-2,4-diones (hydantoins) and thiazolidine-2,4-diones. bepls.commdpi.comnih.gov Synthetic strategies often involve multi-step sequences where one heterocyclic core is converted into another. While direct conversion from an oxazolidinedione is specific to the reaction conditions, the fundamental building blocks used to create this compound (e.g., α-hydroxy acids) can also be diverted to synthesize these related heterocycles, showcasing the interconnectedness of these structures in synthetic planning. rsc.orgmdpi.com For example, hydantoins can be synthesized from the reaction of amino acids with isocyanates, a process that shares mechanistic features with oxazolidinedione synthesis. mdpi.comresearchgate.net

Development of Chemical Libraries Based on the Oxazolidine-2,4-dione Scaffold

The generation of chemical libraries—large, organized collections of distinct but structurally related compounds—is a cornerstone of modern chemical screening. The oxazolidine-2,4-dione skeleton provides a robust and versatile scaffold for the construction of such libraries. The core structure allows for the introduction of diversity at multiple positions, primarily on the ring nitrogen (N3) and at the C5 position.

By systematically varying the substituents at these positions, a large library of analogues can be synthesized. For a library based on the this compound scaffold, diversity could be introduced by:

N-Functionalization: The nitrogen atom of the oxazolidinedione can be alkylated or acylated with a wide array of chemical groups, introducing different functionalities, sizes, and electronic properties.

Modification of the Phenyl Group: The phenyl ring at C5 can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to explore the impact of electronic and steric effects.

These libraries are valuable for high-throughput screening to identify compounds with novel chemical or physical properties. The oxazolidinone framework is recognized as a versatile scaffold in synthetic chemistry, and its derivatives are frequently included in compound collections for screening purposes. rsc.orgresearchgate.net The development of such libraries is facilitated by the reliable synthetic routes available for the core structure and its subsequent modification.

Table 2: Potential Points of Diversification on the Oxazolidine-2,4-dione Scaffold for Chemical Library Synthesis
PositionPotential ModificationsPurpose of Modification
N3Alkylation, Acylation, ArylationIntroduce a wide range of functional groups to modulate properties like solubility and reactivity.
C5 (Phenyl Ring)Substitution with electron-donating or electron-withdrawing groupsFine-tune the electronic properties and steric profile of the molecule.
C5 (Methyl Group)Replacement with other alkyl or functionalized chainsExplore the impact of the second C5 substituent on the molecule's overall shape and properties.

Utility in Polymer Chemistry and Material Science as Chemical Modifiers or Monomers

The incorporation of heterocyclic structures into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as altered thermal stability, solubility, and mechanical characteristics. The oxazolidinone ring, including derivatives of this compound, presents an interesting candidate for applications in polymer chemistry and material science.

One primary application is its use as a monomer in polymerization reactions. By introducing a polymerizable functional group, such as a vinyl or acryloyl group, onto the oxazolidinedione structure (typically at the N3 position), it can be converted into a monomer. For example, N-vinyl-5-methyl-2-oxazolidinone, a close structural analogue, has been shown to undergo polymerization to produce poly(N-vinyl-5-methyl-2-oxazolidinone). google.com Similarly, N-acryloyl imides derived from oxazolidinones have been used in free-radical copolymerizations. figshare.com These polymers, featuring pendant oxazolidinone rings, can exhibit distinct solubility profiles and physical properties compared to polymers with other side chains. google.com

The synthesis of linear poly(oxazolidin-2-one)s has also been reported through reactions involving diepoxides and diisocyanates, indicating that the oxazolidinone ring itself can be formed during the polymerization process to become part of the polymer backbone. acs.org

Furthermore, this compound or its derivatives could potentially be used as chemical modifiers for existing polymers. By grafting these molecules onto a polymer chain, properties such as surface energy, polarity, and thermal resistance could be altered. The rigid, polar nature of the oxazolidinedione ring could introduce desirable characteristics into commodity polymers.

Table 3: Research Findings on Oxazolidinone-Based Polymers
Monomer/PrecursorPolymerization MethodResulting PolymerKey Finding
N-vinyl-5-methyl-2-oxazolidinoneFree-radical polymerizationPoly(N-vinyl-5-methyl-2-oxazolidinone)Produces clear, hard, brittle glass-like polymers with distinct solubility characteristics. google.com
N-acryloyl imides from oxazolidinonesLewis acid-controlled free-radical copolymerizationAlternating copolymersUse of chiral oxazolidinones allows for the synthesis of highly isotactic copolymers. figshare.com
Diepoxides and diisocyanatesCooperative catalysis (NHC/Lewis acid)Linear poly(oxazolidin-2-one)sA method to produce isocyanurate-free, linear polymers with the oxazolidinone unit in the backbone. acs.org
5-methyl-3-vinyl-2-oxazolidinone (VMOX)Radical polymerizationPVMOX homopolymersInvestigated as a kinetic hydrate (B1144303) inhibitor for applications in the oil and gas industry. acs.org

Future Perspectives and Emerging Research Directions in 5 Methyl 5 Phenyloxazolidine 2,4 Dione Chemistry

Innovation in Sustainable and Green Synthetic Methodologies

The chemical industry's growing emphasis on environmental stewardship is driving the development of greener synthetic routes. For 5-Methyl-5-phenyloxazolidine-2,4-dione, future research will likely focus on moving away from traditional methods that may involve hazardous reagents or generate significant waste. Innovations are anticipated in several key areas:

Carbon Dioxide as a C1 Source: The utilization of carbon dioxide (CO2) as an abundant, inexpensive, and non-toxic C1 building block is a cornerstone of green chemistry. rsc.org Research into organocatalytic systems for the cycloaddition of CO2 to appropriate precursors could offer a sustainable pathway to the oxazolidine-2,4-dione core. rsc.org

Solvent-Free and Aqueous Synthesis: Shifting towards solvent-free reaction conditions or the use of water as a benign solvent can dramatically reduce the environmental impact of chemical processes. bepls.comresearchgate.net Exploring microwave-assisted or mechanochemical syntheses of this compound could lead to highly efficient and eco-friendly protocols. bepls.com

Bio-based Feedstocks: The synthesis of oxazolidinones from renewable resources, such as amino acids or other bio-based materials, is a promising avenue. nih.gov Future methodologies may focus on deriving the necessary precursors for this compound from biomass, thereby reducing reliance on petrochemicals. nih.gov

Green Synthesis StrategyPotential Advantages for this compound Synthesis
CO2 Utilization Utilizes a renewable C1 source, reduces greenhouse gas emissions. rsc.org
Solvent-Free Reactions Minimizes solvent waste, can lead to higher reaction rates. bepls.com
Aqueous Media Employs a non-toxic, non-flammable, and inexpensive solvent. researchgate.net
Bio-based Starting Materials Reduces dependence on fossil fuels, improves sustainability profile. nih.gov

Discovery of Novel Reactivity and Unexplored Chemical Transformations

The oxazolidine-2,4-dione ring is a versatile pharmacophore, but its full reactive potential remains to be unlocked. nih.govontosight.ai Future research is expected to delve into novel transformations that can expand the chemical space accessible from this compound.

Ring-Opening and Ring-Expansion Reactions: Controlled cleavage and subsequent functionalization of the heterocyclic ring could provide access to novel acyclic and larger ring structures. These transformations could yield unique peptidomimetics or other scaffolds with interesting biological properties. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the phenyl ring or the methyl group would offer a highly atom-economical way to generate derivatives. Catalytic methods enabling regioselective C-H activation would be a significant advance.

Photochemical Rearrangements: The use of light to induce novel chemical reactions, such as Norrish-Yang cyclizations or other photorearrangements, could lead to complex molecular architectures that are difficult to access through traditional thermal reactions. chinesechemsoc.org

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput techniques is revolutionizing chemical synthesis and discovery. Continuous flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and efficiency. researchgate.netmdpi.com

Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of this compound and its analogs would enable rapid production and optimization. rsc.orgresearchgate.net This technology allows for precise control over reaction parameters and can facilitate the synthesis of libraries of compounds for screening. rsc.orgmdpi.com

High-Throughput Screening (HTS): Automated platforms can be used to rapidly screen derivatives of this compound for various biological activities. nih.gov This approach accelerates the identification of lead compounds for drug discovery programs.

Real-time Reaction Monitoring: Integrating analytical techniques like mass spectrometry directly into flow reactors allows for real-time monitoring and optimization of reaction conditions, leading to faster process development. researchgate.net

Automated TechnologyApplication in this compound Chemistry
Flow Chemistry Rapid, scalable, and safe synthesis of the compound and its derivatives. researchgate.netmdpi.com
High-Throughput Screening Accelerated discovery of new biological activities. nih.gov
Robotic Synthesis Platforms Automated generation of compound libraries for structure-activity relationship studies.

Advanced Multiscale Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.gov For this compound, computational modeling can guide experimental efforts and provide deep mechanistic insights.

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound. researchgate.netedu.krd This can help in predicting the most likely sites for chemical attack and understanding reaction mechanisms. researchgate.netedu.krdnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound and its interactions with biological targets, such as enzymes or receptors. nih.govresearchgate.net This provides a powerful tool for understanding structure-activity relationships and for designing more potent inhibitors. nih.govnih.govnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives, helping to prioritize candidates for further development and reduce late-stage attrition in drug discovery pipelines. nih.govnih.gov

Computational MethodPredictive Capability for this compound
DFT Predicts reaction pathways, stability, and spectroscopic properties. researchgate.netedu.krd
MD Simulations Elucidates binding modes with biological targets and conformational dynamics. nih.govresearchgate.net
ADMET Modeling Forecasts pharmacokinetic and toxicity profiles of potential drug candidates. nih.govnih.gov

Exploration of New Chiral Catalysis and Asymmetric Inductions utilizing the Oxazolidine-2,4-dione Framework

The inherent chirality of this compound makes its framework an attractive platform for applications in asymmetric synthesis. Oxazolidinones are well-established as effective chiral auxiliaries. rsc.orgsigmaaldrich.comwikipedia.orgsigmaaldrich.com

Chiral Auxiliaries: The this compound moiety can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwikipedia.org Its rigid structure and the steric bulk of the phenyl and methyl groups can provide excellent stereocontrol in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgwikipedia.orgrsc.org

Asymmetric Catalysis: Derivatives of this compound could be designed to act as chiral ligands for metal-based catalysts or as organocatalysts themselves. This would enable the catalytic generation of chiral products with high enantiomeric excess.

Substrate Control in Asymmetric Induction: The chiral center at the 5-position of the oxazolidine-2,4-dione ring can influence the stereochemistry of reactions at other parts of a molecule, a concept known as internal asymmetric induction. wikipedia.org

ApplicationRole of the this compound Framework
Chiral Auxiliary Temporarily induces chirality in a substrate for stereoselective reactions. rsc.orgsigmaaldrich.comwikipedia.org
Chiral Ligand Coordinates with a metal center to create a chiral catalytic environment.
Organocatalyst Acts as a metal-free catalyst to promote asymmetric transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-5-phenyloxazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving precursors like thiosemicarbazides or chloroacetic acid derivatives. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2 hours, 80–100°C) yields structurally analogous oxazolidine derivatives. Optimization involves adjusting stoichiometry, solvent polarity, and temperature gradients to maximize yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • X-ray crystallography (as demonstrated for fluorophenyl analogs) to resolve bond angles and confirm crystal packing .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and UV light. Stability tests under accelerated degradation conditions (40°C/75% RH for 6 months) can predict shelf life .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?

  • Methodological Answer : Employ a 2³ factorial design to evaluate the effects of temperature (X₁), solvent ratio (X₂: DMF/AcOH), and catalyst concentration (X₃). Response surface methodology (RSM) can model interactions between variables, reducing experimental runs by 50% while identifying optimal conditions (e.g., 90°C, 3:1 solvent ratio, 5 mol% catalyst) .

Q. How can researchers reconcile conflicting spectroscopic data for oxazolidine-dione derivatives?

  • Methodological Answer : Cross-validate using DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental results. Discrepancies in carbonyl stretching frequencies (e.g., 1740 cm⁻¹ vs. 1725 cm⁻¹) may arise from crystal packing effects or solvent polarity, requiring single-crystal XRD for resolution .

Q. What computational strategies enhance the design of novel oxazolidine-dione derivatives with targeted bioactivity?

  • Methodological Answer : Combine quantum mechanical calculations (e.g., transition state modeling) with machine learning to predict reaction pathways. For example, ICReDD’s workflow integrates reaction path searches (GRRM software) and experimental feedback to prioritize high-yield routes for analogs like 5-(4-fluorophenyl) derivatives .

Q. How do steric and electronic effects influence the biological activity of this compound analogs?

  • Methodological Answer : Synthesize derivatives with substituents varying in electronegativity (e.g., -F, -OCH₃) and assess bioactivity via MIC assays against Gram-positive bacteria. Compare results with docking studies (PDB: 1JIJ) to correlate logP values, polar surface area, and binding affinity .

Q. What mechanistic insights explain the regioselectivity of cyclization reactions in oxazolidine-dione synthesis?

  • Methodological Answer : Kinetic studies using stopped-flow IR can track intermediate formation. For example, the nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon precedes ring closure, with regioselectivity controlled by steric hindrance from the phenyl group .

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